3,5-difluoro-N-(4-methylphenyl)benzamide
Overview
Description
3,5-Difluoro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11F2NO It is a benzamide derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a 4-methylphenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(4-methylphenyl)benzamide typically involves the reaction of 3,5-difluorobenzoic acid with 4-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the 4-methylphenyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of 3,5-difluoro-N-(4-methylphenyl)aniline.
Oxidation: Formation of 3,5-difluoro-N-(4-carboxyphenyl)benzamide.
Scientific Research Applications
3,5-Difluoro-N-(4-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(4-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzamide: Lacks the 4-methylphenyl group, which may result in different biological activities and properties.
4-Methyl-N-(3,5-difluorophenyl)benzamide: The position of the fluorine atoms and the methyl group is reversed, potentially leading to variations in reactivity and application.
Uniqueness
3,5-Difluoro-N-(4-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a methyl group can enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.
Properties
IUPAC Name |
3,5-difluoro-N-(4-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-2-4-13(5-3-9)17-14(18)10-6-11(15)8-12(16)7-10/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZCUMOJSMEUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366561 | |
Record name | 3,5-difluoro-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746609-38-1 | |
Record name | 3,5-difluoro-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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